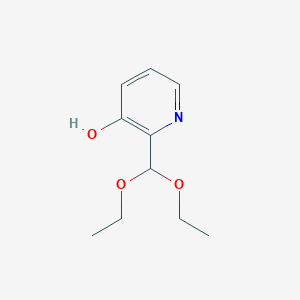

2-(Diethoxymethyl)-3-hydroxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-3-13-10(14-4-2)9-8(12)6-5-7-11-9/h5-7,10,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJGGTOTDDEYPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CC=N1)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within the 3 Hydroxypyridine Family

The 3-hydroxypyridine (B118123) core is characterized by an aromatic six-membered ring containing a nitrogen atom and a hydroxyl group at the C-3 position. This arrangement leads to interesting electronic properties and the potential for tautomerism. The introduction of a diethoxymethyl group, [-CH(OCH₂CH₃)₂], at the C-2 position adds a crucial layer of functionality.

Structurally, the diethoxymethyl group is a diethyl acetal (B89532). Acetal groups are famously used in organic synthesis as protecting groups for aldehydes. In this case, the acetal masks a highly reactive formyl group (-CHO). This protection is key to the compound's utility; it is stable under a variety of reaction conditions, such as those that are basic or involve nucleophilic reagents, where a free aldehyde would readily react. The hydroxyl group at the C-3 position, meanwhile, can act as a nucleophile, a proton donor, or direct metallation reactions, adding another dimension to its reactivity profile.

The combination of the stable, masked aldehyde at C-2 and the reactive hydroxyl group at C-3 on the pyridine (B92270) ring makes 2-(Diethoxymethyl)-3-hydroxypyridine a trifunctional building block, offering chemists precise control over sequential synthetic transformations.

Table 1: Comparative Physicochemical Properties of 3-Hydroxypyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 125-128 |

| 2-Amino-3-hydroxypyridine | C₅H₆N₂O | 110.11 | 168-172 |

| 2-Chloro-3-hydroxypyridine | C₅H₄ClNO | 129.54 | 170-172 |

Note: Data for this compound is not widely published, reflecting its primary use as a synthetic intermediate rather than an end-product.

Role As a Versatile Building Block in Heterocyclic Synthesis

The primary value of 2-(Diethoxymethyl)-3-hydroxypyridine lies in its function as a stable precursor to 2-formyl-3-hydroxypyridine. The acetal (B89532) group can be easily removed under acidic conditions, revealing the aldehyde at the desired stage of a synthetic sequence. This strategy is fundamental in multi-step synthesis, preventing the premature reaction of the aldehyde.

Once deprotected, the resulting 2-formyl-3-hydroxypyridine is a powerful intermediate for constructing fused heterocyclic systems. The aldehyde group is an excellent electrophile and can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can undergo:

Condensation Reactions: Reaction with amines or active methylene (B1212753) compounds can lead to the formation of imines, enamines, or the results of Knoevenagel or Claisen-Schmidt condensations. These reactions are pivotal for building larger, more complex molecular architectures.

Wittig-type Reactions: Olefination reactions can convert the formyl group into a vinyl group, providing a handle for further functionalization, such as in Heck or Suzuki cross-coupling reactions.

Cyclization Reactions: The aldehyde, in concert with the adjacent hydroxyl group, can be used to construct fused rings, such as furans, pyrans, or other oxygen-containing heterocycles. For example, reaction with a suitable three-carbon unit could form a fused pyran ring, leading to a pyridopyran scaffold.

This ability to unmask a reactive aldehyde next to a hydroxyl group on a pyridine (B92270) ring at a late stage makes this compound an invaluable tool for the synthesis of complex nitrogen- and oxygen-containing heterocyclic compounds.

General Overview of Synthetic Utility

Strategies for Constructing the 3-Hydroxypyridine (B118123) Core

Methods Involving 4-Methyl-5-hydrocarbonoxyoxazoles and Ethylenic Compounds

A versatile and widely employed method for the synthesis of substituted 3-hydroxypyridines is the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and various dienophiles. This [4+2] cycloaddition approach provides a direct route to highly functionalized pyridine rings.

The reaction of a 4-methyl-5-hydrocarbonoxyoxazole with an ethylenic compound, such as maleic anhydride (B1165640) or its derivatives, proceeds to form a bicyclic adduct which, upon elimination of an alcohol and subsequent aromatization, yields the 3-hydroxypyridine scaffold. For instance, the reaction between 4-methyl-5-ethoxyoxazole and maleic anhydride initially forms an adduct that can be converted to the corresponding 2-methyl-3-hydroxypyridine-4,5-dicarboxylic acid derivative. google.com This method is particularly suitable for preparing 4,5-disubstituted 2-methyl-3-hydroxypyridines. google.com

The reaction conditions for these Diels-Alder reactions can vary, from thermal conditions in solvents like benzene (B151609) to catalysis by Lewis acids. google.com The use of Lewis acids can enhance the reactivity of the dienophile and may influence the regioselectivity of the cycloaddition. Neodymium(III) triflate (Nd(OTf)₃) has been reported as an effective catalyst for the hetero-Diels-Alder reaction of 5-ethoxyoxazoles with various dienophiles at room temperature, demonstrating good functional group tolerance.

Table 1: Examples of 3-Hydroxypyridine Synthesis via Diels-Alder Reaction of Oxazoles

| Oxazole (B20620) Derivative | Dienophile | Product | Yield | Reference |

| 4-Methyl-5-ethoxyoxazole | Maleic anhydride | 2-Methyl-3-hydroxy-pyridine-4,5-dicarboxylic anhydride | Not specified | google.com |

| 4-Methyl-5-ethoxyoxazole | Diethyl fumarate | Diethyl 2-methyl-3-hydroxypyridine-4,5-dicarboxylate | Not specified | google.com |

Approaches Utilizing Furfural (B47365) Precursors via Ring-Opening and Cyclization Reactions

Furfural, a bio-based platform chemical, serves as an accessible and sustainable starting material for the synthesis of 3-hydroxypyridine and its derivatives. These methods typically involve the ring-opening of the furan (B31954) moiety and subsequent recyclization with a nitrogen source to form the pyridine ring.

One approach involves the conversion of furfural to furfurylamine, which is then subjected to oxidative ring opening, often using reagents like hydrogen peroxide in the presence of an acid, followed by cyclization to yield 3-hydroxypyridine. organic-chemistry.org Optimal conditions for this transformation have been reported as a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1, with the hydrogen peroxide added at low temperatures (0-5 °C) followed by reflux, affording 3-hydroxypyridine in good yield and purity. organic-chemistry.org

Direct conversion of furfural to 3-hydroxypyridine has also been achieved using heterogeneous catalysts. For example, a Raney Fe catalyst has been shown to facilitate the pyridinization of furfural in water with ammonia (B1221849) as the nitrogen source. wikipedia.org Another patented method describes the use of a skeletal iron-based catalyst in deionized water at temperatures between 100-140 °C. researchgate.net

Furthermore, 2-acylfurans can be converted to 2-heteroaryl-3-hydroxypyridine derivatives in a one-step reaction with ammonia at elevated temperatures (150 °C). researchgate.net This method provides a straightforward route to a range of substituted 3-hydroxypyridines. researchgate.net Derivatives of furan-2-carboxylic acid, such as its methyl or ethyl esters, can also be reacted with ammonia in the presence of a catalyst like ammonium (B1175870) bromide in a high-temperature process to produce 2-amino-3-hydroxypyridine. google.com

Table 2: Synthesis of 3-Hydroxypyridine Derivatives from Furfural Precursors

| Furfural Derivative | Reagents and Conditions | Product | Yield | Reference |

| Furfurylamine | HCl, H₂O₂, 0-5 °C then reflux | 3-Hydroxypyridine | 76% | organic-chemistry.org |

| Furfural | Ammonia, Raney Fe, water, 120 °C | 3-Hydroxypyridine | 18.2% | wikipedia.org |

| Furan-2-carboxylic acid methyl ester | Ammonia, ammonium bromide, hexametapol, 230 °C | 2-Amino-3-hydroxypyridine | ~50% (crude) | google.com |

| Furan-2-carboxylic acid ethyl ester | Ammonia, ammonium chloride, hexametapol, 230 °C | 2-Amino-3-hydroxypyridine | ~50% (crude) | google.com |

Reduction of Nitropyridine Derivatives to Aminopyridines

The reduction of a nitro group on a pyridine ring to an amino group is a common transformation in the synthesis of various pyridine derivatives. While not a direct method for constructing the 3-hydroxypyridine core itself, it is a crucial step in synthetic routes that start from nitropyridine precursors. For instance, if a synthetic strategy leads to a 3-hydroxy-nitropyridine, the subsequent reduction of the nitro group would yield a 3-hydroxy-aminopyridine, a valuable intermediate for further functionalization.

Various reducing agents can be employed for the reduction of nitropyridines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a widely used method. Other reducing systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid, or stannous chloride (SnCl₂). rsc.org For example, 2-chloro-3-nitropyridine (B167233) can be reduced to 2-chloro-3-aminopyridine using stannous chloride. rsc.org

A more specialized method involves the electrochemical reduction of 3-nitropyridines in an acidic solution to furnish 3-aminopyridines. researchgate.net This method can also introduce a substituent at the 2-position simultaneously with the reduction of the nitro group. researchgate.net

Other Cyclization and Ring-Forming Reactions Towards Substituted 3-Hydroxypyridines

One such strategy involves the palladium-catalyzed "anti-Wacker"-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. researchgate.netnrochemistry.com This process leads to the formation of 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines, which can then be oxidized and subjected to elimination of p-toluenesulfinic acid to yield the corresponding polysubstituted 3-hydroxypyridines. researchgate.netnrochemistry.com This method is notable for its ability to introduce a variety of substituents onto the pyridine ring in a regioselective manner. researchgate.net

Another approach utilizes ring-opening transformations of more complex heterocyclic systems. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] organic-chemistry.orgresearchgate.netoxazine-1,8-diones, which can be prepared from 5-acyl-4-pyrone-2-carboxylates, can undergo ring-opening and subsequent recyclization with various amines to afford polycyclic pyridone derivatives. wikipedia.org

Introduction of the Diethoxymethyl Moiety

The introduction of the diethoxymethyl group, a protected form of a formyl group, onto the 2-position of the 3-hydroxypyridine ring is a critical step in the synthesis of the target compound. This can be approached through direct installation strategies on a pre-formed pyridine scaffold.

Direct Installation Strategies for Diethoxymethyl Group on Pyridine Scaffolds

Direct, one-step installation of a diethoxymethyl group onto an aromatic or heteroaromatic ring is not a commonly reported transformation. A more practical and widely used approach involves a two-step sequence: formylation of the ring followed by acetalization of the resulting aldehyde.

The 3-hydroxypyridine ring is activated towards electrophilic aromatic substitution, particularly at the positions ortho and para to the hydroxyl group. Therefore, formylation reactions such as the Reimer-Tiemann reaction or the Vilsmeier-Haack reaction are plausible methods for introducing a formyl group at the 2-position.

The Reimer-Tiemann reaction involves the reaction of a phenol (B47542) (or an activated heterocycle like 3-hydroxypyridine) with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. nrochemistry.comwikipedia.org The reactive electrophile is dichlorocarbene, which is generated in situ. wikipedia.org This reaction typically favors ortho-formylation. nrochemistry.comwikipedia.org There are reports of attempting the Reimer-Tiemann reaction on 3-hydroxypyridine to synthesize 3-hydroxypyridine-2-carboxaldehyde (B112167). researchgate.net

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com The electrophilic species is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org This reaction is a mild and efficient method for formylation. ijpcbs.com

Once the 2-formyl-3-hydroxypyridine intermediate is obtained, it can be converted to the desired this compound through acetalization . This is typically achieved by reacting the aldehyde with triethyl orthoformate in the presence of an acid catalyst, often in ethanol (B145695) as the solvent. The reaction is driven to completion by the removal of the water formed during the reaction. Cationic palladium complexes have also been shown to be highly efficient catalysts for the acetalization of carbonyl compounds with orthoformates. bohrium.com

Utilization of Orthoesters and Acetals in Functionalization Reactions

Orthoesters, such as triethyl orthoformate (TEOF), and the related acetals are valuable reagents in the synthesis and functionalization of heterocyclic compounds, including pyridine derivatives. These reagents serve as stable and reactive precursors for introducing one-carbon units, acting as formylating or alkylating agents under various conditions. mdpi.comsemanticscholar.org

Triethyl orthoformate is a key reagent in the construction of heterocyclic rings through condensation reactions. For instance, it can react with amines to form imidates and amidines, which are precursors to more complex structures. mdpi.com In a metal-free strategy, triethyl orthoformate has been used as a carbon source for the bimolecular synthesis of symmetrical 2,3,5,6-tetrasubstituted pyridine rings from enaminones, catalyzed by pyridinium (B92312) p-toluenesulfonate. thieme-connect.de This approach highlights the ability of orthoesters to facilitate the formation of the pyridine core itself.

Furthermore, orthoesters are employed to build fused heterocyclic systems. The reaction of 4-amino-pyrido[2,1-a]isoquinoline derivatives with triethyl orthoformate in acetic anhydride leads to the formation of ethoxymethyleneamino derivatives, which can be further cyclized. ccsenet.org Similarly, treating certain diamines with triethyl orthoformate can yield imidazolines. semanticscholar.org These reactions demonstrate the role of orthoesters in annulation strategies, where new rings are fused onto existing molecular frameworks. Under acidic catalysis, orthoformates can generate dialkoxycarbonium ions in situ, which are effective formylating agents for enolates and other nucleophiles, showcasing their utility in C-C bond formation. chemicalbook.com

Considerations for Positional and Regioselective Functionalization

The functionalization of the pyridine ring is complicated by its electron-deficient nature, which deactivates the ring towards electrophilic substitution and directs nucleophilic or radical attack to specific positions. researchgate.netrsc.orgbohrium.com Achieving positional control, or regioselectivity, is a central challenge in pyridine chemistry. Without directing groups, C-H functionalization often favors the C2 and C4 positions due to electronic effects. researchgate.netbohrium.com

Significant progress has been made in developing methods that override these inherent tendencies to functionalize specific positions of the 3-hydroxypyridine core.

C2-Functionalization : A titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity at the C2 position. acs.org This method uses aryldiazonium chlorides as the aryl radical source to furnish a range of 3-hydroxy-2-phenylpyridines in moderate to good yields under simple reaction conditions. acs.org

C3/C4-Difunctionalization : The chemistry of pyridyne intermediates offers a unique route for the difunctionalization of the pyridine ring. By generating a 3,4-pyridyne from a 3-chloro-2-ethoxypyridine (B70323) precursor, a regioselective addition of a Grignard reagent can be directed to the C4 position, followed by an electrophilic quench at the C3 position. rsc.orgnih.govresearchgate.net This strategy allows for the controlled introduction of two different substituents at adjacent positions. The regioselectivity in such reactions can be explained and predicted by the "aryne distortion model," where substituents on the ring influence the geometry and electronic structure of the pyridyne, favoring nucleophilic attack at a specific carbon. nih.gov

Neighboring Group Assistance : The hydroxyl group at the C3 position can be exploited to direct reactions at adjacent functional groups. In highly substituted 3-hydroxy-pyridine carboxylates, the deprotonated phenolic OH-group can assist in the regioselective hydrolysis, transesterification, and aminolysis of ester groups under mild conditions. nih.gov

The table below summarizes outcomes of various regioselective functionalization methods for 3-hydroxypyridine and related derivatives.

| Starting Material | Reagent/Method | Position(s) Functionalized | Product Type | Reference |

| 3-Hydroxypyridine | Aryldiazonium chlorides / TiCl₃ | C2 | 2-Aryl-3-hydroxypyridine | acs.org |

| 3-Chloro-2-ethoxypyridine | n-BuLi, RMgX, E⁺ | C3 and C4 | 2,3,4-Trisubstituted pyridine | rsc.org |

| 3-Hydroxypyridine carboxylate | Amines / Sc(OTf)₃ | Carboxylate group | Amide | nih.gov |

| 5-Bromo-3,4-pyridyne | Nucleophiles | C3 | 3,5-Disubstituted pyridine | nih.gov |

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic chemistry prioritizes efficiency, selectivity, and complexity. For 3-hydroxypyridine derivatives, this has led to the development of sophisticated multi-step sequences for building complex molecules, efficient one-pot methodologies, and a wide array of catalytic systems that offer mild conditions and high selectivity.

Multi-step Reaction Sequences for Complex Architectures

The construction of complex molecules, such as natural products and pharmaceuticals containing a 3-hydroxypyridine core, often requires carefully designed multi-step reaction sequences. These sequences allow for the precise installation of functional groups and the establishment of correct stereochemistry. For example, the synthesis of the ovarian cancer therapeutic Niraparib relies on intermediates derived from the chemo-enzymatic dearomatization of activated pyridines, a process embedded within a longer synthetic route. nih.gov Similarly, the total synthesis of the bisanthraquinone antibiotic BE-43472B features a key regioselective Diels-Alder reaction to construct the core, which is then elaborated through subsequent steps. nih.gov These extended syntheses illustrate how a foundational pyridine structure is methodically built upon to achieve a final, complex target.

One-Pot Synthetic Methodologies for Efficiency

To improve efficiency and reduce waste, one-pot reactions that combine multiple transformations in a single vessel without isolating intermediates have become highly valuable.

One notable example is the Bohlmann-Rahtz pyridine synthesis , which traditionally involves two separate steps: a Michael addition followed by a high-temperature cyclodehydration. organic-chemistry.org Modern modifications have converted this into a highly efficient one-pot process. By using Brønsted or Lewis acid catalysts, or by employing microwave irradiation, the tandem Michael addition-cyclodehydration can be performed in a single step with total regiochemical control. core.ac.ukbeilstein-journals.orgyoungin.com Acetic acid or an ion-exchange resin like Amberlyst 15 can catalyze the reaction at significantly lower temperatures (e.g., 50°C) than the original protocol, broadening the substrate scope and simplifying the procedure. organic-chemistry.org

Other advanced one-pot methods include:

Rhodium-Catalyzed Ring Expansion : A concise one-pot synthesis of highly functionalized pyridines has been developed from isoxazoles and vinyldiazo compounds. acs.orgorganic-chemistry.org The sequence involves a rhodium carbenoid-induced ring expansion of the isoxazole, rearrangement to a 1,4-dihydropyridine, and subsequent oxidation to the aromatic pyridine, all performed in a single pot. organic-chemistry.orgnih.gov

Copper-Catalyzed Cascade : 3-Acylpyridines and pyridine-3-carboxylates can be synthesized through a one-pot cascade reaction involving inactivated saturated ketones and electron-deficient enamines. acs.orgnih.gov This Cu(II)-catalyzed process proceeds via oxidative dehydrogenation, Michael addition, aldol-type condensation, and oxidative aromatization. acs.orgnih.gov

| One-Pot Methodology | Key Reagents | Catalyst | Key Features | Reference |

| Modified Bohlmann-Rahtz | Enamine, Alkynone | Acetic Acid or Microwave | Single step, total regiocontrol, milder conditions | youngin.comorganic-chemistry.org |

| Isoxazole Ring Expansion | Isoxazole, Vinyldiazo compound | Rh₂(OAc)₄ | Forms highly substituted pyridines, modular | acs.orgorganic-chemistry.org |

| Ketone/Enamine Annulation | Saturated Ketone, Enamine | Cu(OAc)₂ / TEMPO | C(sp³)-H bond functionalization, oxidative cascade | acs.orgnih.gov |

Catalytic Methodologies in the Synthesis of 3-Hydroxypyridine Derivatives

Catalysis is fundamental to the modern synthesis of 3-hydroxypyridine derivatives, enabling reactions that are otherwise difficult and providing access to novel structures with high efficiency and selectivity.

Palladium Catalysis : Palladium catalysts are widely used for cross-coupling reactions to functionalize pyridines. The Suzuki coupling, for example, is effective for creating C-C bonds, such as in the synthesis of bipyridine derivatives from pyridyl halides and boronic acids. mdpi.com Palladium is also used in direct C-H arylation of the pyridine ring and in multicomponent cascade reactions. bohrium.comnih.gov

Copper Catalysis : As mentioned, Cu(II) catalysts are effective in one-pot cascade reactions for synthesizing functionalized pyridines from ketones and enamines. acs.org

Rhodium and Iridium Catalysis : Rhodium catalysts are key in the ring-expansion of isoxazoles to form pyridines. acs.org Homogeneous iridium catalysts have been successfully used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts, providing direct access to piperidin-3-one (B1582230) derivatives, which are important pharmaceutical motifs. nih.gov

Other Metal Catalysis : Simpler, earth-abundant metals are also effective. Titanium(III) mediates the regioselective radical arylation at the C2 position of 3-hydroxypyridines. acs.org Environmentally friendly methods using Raney Fe catalysts have been developed to produce 3-hydroxypyridines from bio-based furfural. researchgate.net

Biocatalysis : Enzymes offer unparalleled selectivity. Chemo-enzymatic cascades using an amine oxidase and an ene imine reductase have been developed for the stereoselective dearomatization of activated pyridines to produce highly valuable, stereo-defined piperidines. nih.gov

Stereoselective and Diastereoselective Syntheses of Derivatives

Introducing chirality into pyridine derivatives, particularly in the synthesis of their saturated piperidine (B6355638) forms, is critical for pharmaceutical applications. This requires stereoselective reactions that control the three-dimensional arrangement of atoms.

Diastereoselective Synthesis : Reactions that create multiple stereocenters can often be controlled to favor one diastereomer over others.

A four-component reaction using pyridinium ylides, aldehydes, Michael acceptors, and ammonium acetate (B1210297) has been developed for the synthesis of piperidin-2-ones. This Michael-Mannich cascade is highly diastereoselective, forming products with three or four stereocenters as a single diastereomer. researchgate.netresearchgate.net

Diels-Alder reactions involving pyridine-fused ring systems, such as acs.orgnih.govacs.orgdiazaphospholo[4,5-a]pyridines, proceed with high diastereoselectivity and regioselectivity. researchgate.net

Enantio- and Stereoselective Synthesis : Creating a specific enantiomer often involves asymmetric catalysis or the use of chiral auxiliaries. The dearomatization of the flat pyridine ring is a powerful strategy for accessing chiral piperidines.

Catalytic Asymmetric Dearomatization : Significant progress has been made in the catalytic stereoselective dearomatization of pyridines. nih.gov This can involve the asymmetric hydrogenation of the pyridine ring or the asymmetric addition of nucleophiles to activated pyridinium salts. nih.govrsc.org For example, the asymmetric alkynylation of N-alkylpyridinium ions can proceed with complete stereoselectivity (>20:1 dr) to yield chiral dihydropyridines. nih.gov

Chemo-enzymatic Approaches : Combining chemical synthesis with biocatalysis provides a powerful route to chiral piperidines. A key strategy involves the chemical activation and reduction of a pyridine to a tetrahydropyridine, followed by a stereoselective one-pot enzymatic cascade to yield stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. nih.gov

Reactivity of the 3-Hydroxyl Group

The hydroxyl group at the 3-position imparts phenolic character to the molecule, influencing its acidity, basicity, and participation in substitution reactions. Its reactivity is profoundly affected by the electronic properties of the pyridine ring and the presence of the adjacent diethoxymethyl group.

Tautomeric Equilibria and Their Influence on Reactivity

Like other 3-hydroxypyridine derivatives, this compound can exist in equilibrium between two tautomeric forms: the neutral enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridinium-3-olate or 3-pyridone). acs.orgrsc.orgresearchgate.net

The position of this equilibrium is highly sensitive to the surrounding environment. rsc.orgresearchgate.net In the gas phase or in nonpolar solvents, the neutral hydroxy form (enol) is significantly more stable and predominates. acs.orgrsc.org Conversely, in polar or aqueous solutions, the zwitterionic keto form is stabilized by hydrogen bonding and becomes a major, often co-existing, species. researchgate.netnih.gov For the parent 3-hydroxypyridine in aqueous solution, both tautomers can be present in nearly equal proportions, with an equilibrium constant (KT = [zwitterion]/[neutral]) reported to be approximately 1.17. researchgate.netacs.org

This tautomeric equilibrium has a critical impact on the molecule's reactivity. The enol form behaves like a typical phenol, with the hydroxyl group available for reactions. The zwitterionic form, however, alters the electronic distribution within the ring, potentially changing the sites of nucleophilic or electrophilic attack and modifying the acid-base properties of the molecule.

Table 1: Predominant Tautomeric Forms of 3-Hydroxypyridine in Different Environments

| Environment | Predominant Tautomer | Key Stabilizing Factors | Reference |

|---|---|---|---|

| Gas Phase / Nonpolar Solvents | Neutral (Enol Form) | Inherent molecular stability | acs.orgrsc.org |

| Aqueous / Polar Solvents | Zwitterionic (Keto Form) | Hydrogen bonding with solvent molecules | researchgate.netnih.gov |

Acid-Base Properties and Formation of Pyridinium Salts

The 3-hydroxypyridine moiety possesses both acidic and basic characteristics. The nitrogen atom of the pyridine ring has a lone pair of electrons and can be protonated by acids, exhibiting basic properties to form N-substituted 3-hydroxypyridinium salts. dergipark.org.tracs.org Simultaneously, the hydroxyl group is weakly acidic and can be deprotonated by a strong base.

The pKa values for the parent 3-hydroxypyridine are approximately 4.79 (for the protonated pyridine nitrogen) and 8.75 (for the hydroxyl group) at 20°C. chemicalbook.com This dual nature allows the molecule to react with both acids and bases.

In the presence of strong acids, such as aryldithiophosphonic acids, the pyridine nitrogen is protonated, leading to the formation of stable pyridinium salts. dergipark.org.tr This reaction proceeds readily, particularly in polar protic solvents like ethanol, which can shift the tautomeric equilibrium towards the hydroxy form, facilitating the protonation of the nitrogen atom. dergipark.org.tr The formation of these salts confirms the basic character of the pyridine nitrogen, which acts as a Lewis base. wikipedia.org

Table 2: Acid-Base Properties of 3-Hydroxypyridine

| Property | Description | Approximate pKa (at 20°C) | Reference |

|---|---|---|---|

| Basicity (Pyridinium ion formation) | Protonation of the pyridine nitrogen atom. | 4.79 | chemicalbook.com |

| Acidity (Hydroxyl group) | Deprotonation of the phenolic hydroxyl group. | 8.75 | chemicalbook.com |

Functionalization Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound can undergo typical functionalization reactions common to phenols, such as etherification and esterification.

Esterification: The hydroxyl group can be converted to an ester. For instance, 3-hydroxypicolinic acid (a related compound) can be esterified using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com This type of reaction involves the nucleophilic attack of the hydroxyl group on an activated carboxylic acid or its derivative. Pyridine itself is often used as a nucleophilic catalyst in acylation reactions, facilitating the formation of esters from alcohols and acid chlorides. chemtube3d.com

Etherification: The formation of an ether linkage at the 3-position is also a feasible transformation. This typically involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which can then react with an alkyl halide in a Williamson ether synthesis. The reactivity can be influenced by the choice of solvent and base.

These functionalization reactions provide a pathway to modify the properties of the molecule, introducing new functional groups and building more complex molecular architectures.

Transformations Involving the Diethoxymethyl Group

The diethoxymethyl group is a diethyl acetal (B89532) of a formyl group (aldehyde). Acetal functionalities are generally stable under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions.

Hydrolysis to Aldehyde Derivatives

The primary and most characteristic reaction of the diethoxymethyl group is its hydrolysis back to the corresponding aldehyde. This reaction is catalyzed by acid and proceeds by protonation of one of the ether oxygens, followed by the elimination of ethanol and subsequent attack by water to form a hemiacetal, which then loses a second molecule of ethanol to yield the aldehyde.

This transformation is a key step in converting this compound into 3-hydroxy-2-pyridinecarboxaldehyde. This aldehyde is a valuable synthetic intermediate, as the aldehyde group can undergo a wide range of subsequent reactions, including oxidation, reduction, and condensation reactions. The selective hydrolysis of an acetal group on a pyridine ring is a known synthetic strategy. rsc.org

Reactions with Nucleophiles and Electrophiles Facilitated by the Acetal Functionality

While the acetal group's main role is often as a protecting group for an aldehyde, its presence influences the reactivity of the pyridine ring. The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially when the ring nitrogen is quaternized or activated. wikipedia.orggcwgandhinagar.com

Activating the pyridine nitrogen with an electrophile (e.g., an acyl or sulfonyl group) renders the ring highly electrophilic. mdpi.com This activation facilitates the addition of nucleophiles to the ring, leading to dearomatization and the formation of dihydropyridine (B1217469) derivatives. mdpi.comnih.govacs.org The diethoxymethyl group at the 2-position would sterically and electronically influence the regioselectivity of such nucleophilic attacks. For instance, bulky groups on the nitrogen can block the 2-position, directing incoming nucleophiles to the 4-position. acs.org

Conversely, direct electrophilic aromatic substitution on the pyridine ring is difficult due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orggcwgandhinagar.com Reactions with electrophiles typically occur at the nitrogen atom first, forming a pyridinium salt, which further deactivates the ring towards electrophilic attack on the carbon atoms. gcwgandhinagar.com

Role as a Synthetic Handle or Protecting Group Equivalent

The diethoxymethyl group at the 2-position of the 3-hydroxypyridine core primarily serves as a masked aldehyde, specifically a protected form of a 2-formyl group. This role is crucial in multi-step syntheses where the reactivity of an aldehyde needs to be temporarily suppressed while other transformations are carried out on the molecule.

The acetal functionality is stable under neutral and basic conditions, allowing for a variety of reactions to be performed on the pyridine ring or the hydroxyl group without affecting the latent aldehyde. The true utility of the diethoxymethyl group is realized upon its deprotection, which is typically achieved under acidic conditions. This acid-catalyzed hydrolysis regenerates the formyl group, unveiling a reactive site for subsequent synthetic manipulations.

Key Features of the Diethoxymethyl Group as a Protecting Group:

| Feature | Description |

| Stability | Resistant to basic, nucleophilic, and many oxidizing and reducing conditions. |

| Introduction | Can be formed by the reaction of 2-formyl-3-hydroxypyridine with triethyl orthoformate or ethanol in the presence of an acid catalyst. |

| Cleavage | Readily hydrolyzed back to the aldehyde using aqueous acid. |

| Synthetic Utility | Enables selective reactions at other positions of the molecule and the late-stage introduction of an aldehyde functionality for further derivatization (e.g., Wittig reactions, reductive aminations, etc.). |

This protecting group strategy is a cornerstone in the synthesis of complex pyridine derivatives, allowing for the strategic unmasking of a reactive formyl group at a desired stage.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts both basic and nucleophilic character to the molecule, and also allows it to act as a ligand in coordination chemistry.

Coordination Chemistry and Ligand Properties

The nitrogen atom of the pyridine ring in this compound can coordinate to metal ions, acting as a monodentate or potentially a bidentate ligand if the hydroxyl group also participates in binding. The coordination properties are influenced by both electronic and steric factors. The presence of the hydroxyl and diethoxymethyl groups can modulate the electron density on the nitrogen atom and may introduce steric hindrance around the coordination site.

The ability of substituted pyridines to form stable complexes with a variety of transition metals is well-documented. nih.gov The nature of the substituents on the pyridine ring can fine-tune the electronic properties and, consequently, the coordination bond strength. cdnsciencepub.com While specific studies on the coordination complexes of this compound are not extensively reported, it is expected to form complexes with metals such as palladium(II), ruthenium(II), and others, similar to other functionalized pyridine ligands. nih.govacs.org

Nucleophilic and Basic Characteristics

As a nucleophile, the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. The rate and extent of this reaction are governed by the nucleophilicity of the nitrogen, which is influenced by the same electronic and steric factors that affect its basicity. Theoretical studies on substituted pyridines have been used to predict their nucleophilic character, and generally, electron-donating groups enhance nucleophilicity. ias.ac.in

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being directed by the existing substituents.

Directed Functionalization at Specific Positions

The hydroxyl group at the 3-position is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The pyridine nitrogen is a deactivating group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. Given that the 2-position is already substituted, electrophilic substitution is anticipated to be directed primarily to the 4- and 6-positions.

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. researchgate.netclockss.orgresearchgate.netarkat-usa.orgbaranlab.org In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. Both the hydroxyl group (after deprotonation to an alkoxide) and the acetal oxygens could potentially direct lithiation to nearby positions.

Halogen-Metal Exchange Reactions on Bromo-substituted Hydroxypyridines

Halogen-metal exchange is a versatile method for the introduction of functional groups onto an aromatic ring. wikipedia.org This reaction is particularly useful for bromo-substituted pyridines. nih.gov A bromo-substituted derivative of this compound, for instance, 6-bromo-2-(diethoxymethyl)-3-hydroxypyridine, could undergo halogen-metal exchange upon treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures.

This process generates a lithiated pyridine species, which is a potent nucleophile and can react with a wide range of electrophiles to introduce new substituents at the position formerly occupied by the bromine atom. This two-step sequence provides a regioselective method for the elaboration of the pyridine scaffold.

Illustrative Reaction Scheme for Halogen-Metal Exchange:

| Step | Reactants | Product |

| 1. Halogen-Metal Exchange | 6-Bromo-2-(diethoxymethyl)-3-hydroxypyridine + n-BuLi | 6-Lithio-2-(diethoxymethyl)-3-hydroxypyridine |

| 2. Electrophilic Quench | 6-Lithio-2-(diethoxymethyl)-3-hydroxypyridine + Electrophile (E+) | 6-E-2-(diethoxymethyl)-3-hydroxypyridine |

This methodology allows for the introduction of a diverse array of functional groups, including alkyl, aryl, carboxyl, and formyl groups, by choosing the appropriate electrophile. The presence of the acidic hydroxyl proton would necessitate the use of at least two equivalents of the organolithium reagent, one to deprotonate the hydroxyl group and the second to perform the halogen-metal exchange. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Analogues

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated derivatives of this compound, these reactions provide a versatile platform for introducing a wide array of substituents onto the pyridine core. The acetal protecting group at the 2-position is generally stable under typical cross-coupling conditions, allowing for selective functionalization at the halogenated positions.

The Suzuki-Miyaura and Stille couplings are among the most widely employed palladium-catalyzed reactions for the functionalization of halogenated heterocycles, including pyridine derivatives. researchgate.net

The Suzuki-Miyaura coupling involves the reaction of a halo-pyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions, the commercial availability and stability of many organoboron reagents, and the non-toxic nature of its boron-containing byproducts. For halogenated analogues of this compound, a Suzuki-Miyaura coupling would proceed by the catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Stille coupling , conversely, utilizes an organostannane reagent as the coupling partner for the halogenated pyridine. researchgate.net This reaction is known for its tolerance of a wide variety of functional groups and the stability of organostannane reagents to air and moisture. researchgate.net The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and their byproducts. researchgate.net

Below is a comparative table summarizing typical conditions for Suzuki-Miyaura and Stille couplings based on reactions with related halogenated pyridine systems.

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Boronic acids (RB(OH)₂) or Boronate esters (RB(OR)₂) | Organostannanes (R-SnR'₃) |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂ (dba)₃ |

| Base/Additives | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Often no base required; LiCl, Cu(I) salts can be additives |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water mixtures | Toluene, THF, DMF, NMP |

| Advantages | Low toxicity of boron reagents, mild conditions | Wide functional group tolerance, stable organostannane reagents |

| Disadvantages | Base sensitivity of some substrates | Toxicity of tin compounds |

This table presents generalized conditions and components for Suzuki-Miyaura and Stille couplings.

When dihalogenated analogues of this compound are employed in cross-coupling reactions, the regioselectivity of the transformation becomes a critical consideration. The relative reactivity of the different halogen-bearing positions on the pyridine ring is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions, including the choice of catalyst and ligands. nsf.govnih.govresearchgate.net

In dihalogenated pyridines, the position of the halogen relative to the nitrogen atom significantly impacts its reactivity. Halogens at the 2- and 4-positions are generally more activated towards oxidative addition by palladium due to the electron-withdrawing nature of the pyridine nitrogen. Consequently, in a dihalopyridine bearing halogens at, for example, the 4- and 6-positions, the coupling reaction would be expected to occur preferentially at the 4-position.

The choice of the palladium catalyst and, more specifically, the ancillary ligands can dramatically influence the regioselectivity of the coupling reaction. scilit.com Sterically bulky ligands can direct the catalyst to the less sterically hindered halogen, while electronically tuned ligands can alter the reactivity of the palladium center, favoring oxidative addition at a specific carbon-halogen bond. For instance, in some dihalopyridines, different palladium catalysts can lead to selective coupling at either of the halogenated positions. nih.gov

The following table illustrates the general principles of regioselectivity in the Suzuki-Miyaura coupling of a hypothetical dihalogenated 3-hydroxypyridine derivative, which can be extrapolated to this compound analogues.

| Halogen Positions | Predicted Major Monosubstitution Product | Rationale |

| 4,6-dihalo | 4-substituted | The 4-position is more electronically activated by the pyridine nitrogen. |

| 2,4-dihalo | 4-substituted | The 4-position is typically more reactive than the 2-position in many cross-coupling reactions of dichloropyridines. nsf.gov |

| 2,6-dihalo | 2- or 6-substituted (often mixtures) | Both positions are electronically activated; selectivity can be influenced by steric factors and reaction conditions. |

This table is based on general reactivity trends observed in dihalogenated pyridine systems and serves as a predictive guide.

Intramolecular Cyclization and Annulation Reactions

The presence of the hydroxyl group at the 3-position and the protected aldehyde at the 2-position provides reactive handles for intramolecular cyclization and annulation reactions, leading to the formation of fused heterocyclic systems such as furo[3,2-b]pyridines. These reactions are often catalyzed by transition metals, including palladium. ias.ac.inbohrium.comresearchgate.net

A common strategy for the synthesis of furo[3,2-b]pyridines involves a Sonogashira coupling of a halogenated 3-hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization. For a halogenated analogue of this compound, this would involve the initial palladium/copper-catalyzed coupling of an alkyne at the halogenated position. The resulting alkynyl-substituted pyridine can then undergo an intramolecular hydroalkoxylation, where the hydroxyl group at the 3-position attacks the alkyne, leading to the formation of the furan ring fused to the pyridine core.

Alternatively, annulation reactions can be envisioned where the diethoxymethyl group is hydrolyzed to the corresponding aldehyde. This formyl group, in conjunction with the adjacent hydroxyl group, can participate in condensation reactions with various reagents to construct a new fused ring. For example, reaction with a malonic acid derivative could lead to a coumarin-like pyridopyranone system after cyclization and dehydration.

The table below outlines a plausible synthetic pathway for the formation of a furo[3,2-b]pyridine (B1253681) from a halogenated this compound derivative.

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Sonogashira Coupling | Halogenated this compound, Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | Alkynyl-substituted this compound |

| 2 | Intramolecular Cyclization | Product from Step 1 | Acid or Base catalyst, or transition metal catalyst (e.g., Au, Ag) | Furo[3,2-b]pyridine derivative |

This table outlines a conceptual synthetic route based on established methodologies for the synthesis of furo[3,2-b]pyridines.

Advanced Synthetic Applications and Derivatization Strategies

Construction of Fused and Polycyclic Heterocyclic Systems

The strategic placement of functional groups in 2-(Diethoxymethyl)-3-hydroxypyridine facilitates its use in cyclization reactions to form a variety of fused heterocyclic structures. These reactions often take advantage of the latent aldehyde and the adjacent hydroxyl group to build new rings onto the pyridine (B92270) core.

Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of these systems can be achieved through the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl equivalent. While direct use of this compound for this specific ring system is not extensively detailed in the provided context, the general synthetic strategies for pyrazolo[3,4-b]pyridines often involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov

One common approach involves the Friedländer annulation, where a 2-amino-substituted aromatic aldehyde or ketone reacts with a compound containing an activated methylene (B1212753) group. In a related fashion, derivatives of this compound, after conversion of the hydroxyl group and deprotection of the aldehyde, could conceptually serve as the carbonyl component in reactions with aminopyrazoles to construct the pyrazolo[3,4-b]pyridine framework. The synthesis of novel pyrazolo[3,4-b]pyridines has been accomplished through the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com Other methods include one-pot, multi-component reactions that offer an efficient route to these bicyclic systems. researchgate.netnih.gov

| Starting Materials | Reaction Conditions | Product | Reference |

| 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketones | ZrCl4, DMF, EtOH, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| Benzaldehydes, malononitrile, and 3-amino-5-methylpyrazole | Solvent-free grinding | 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | researchgate.net |

| 5-aminopyrazole and 1,3-dicarbonyl compounds | Various | 1H-pyrazolo[3,4-b]pyridines | mdpi.com |

The structure of this compound is well-suited for the synthesis of oxygen-containing heterocycles, particularly those fused to the pyridine ring. Azachromanones, which are isosteres of chromanones where a benzene (B151609) ring is replaced by a pyridine ring, are of interest in medicinal chemistry. The synthesis of 5-azachromanone derivatives has been achieved through a multi-step sequence starting from 3-hydroxypyridine (B118123) derivatives. researchgate.netresearchgate.net This suggests that this compound, with its protected aldehyde, could be a valuable precursor for elaborating the pyranone ring.

The general strategy for forming such oxygen-containing heterocycles often involves an intramolecular cyclization. For instance, the hydroxyl group of the 3-hydroxypyridine moiety can act as a nucleophile, attacking an electrophilic center generated from the functional group at the 2-position. After deprotection of the diethoxymethyl group to the aldehyde, various transformations can introduce the remaining atoms needed for the new ring, followed by cyclization. The biosynthesis of oxygen-containing heterocycles in natural products often involves nucleophilic addition of a hydroxyl group to electrophiles like carbonyl groups or Michael acceptors. d-nb.info Synthetic strategies can mimic these pathways.

| Precursor | Key Transformation | Resulting Heterocycle | Reference |

| 2-acetyl-3-hydroxypyridine | Pyrrolidine-mediated spirocyclization | 2,2-spirocyclic 5-azachromanone | researchgate.net |

| 3-Hydroxypyridine derivative | Multi-step synthesis | 5-Azaflavone | researchgate.net |

| Substituted 2-alkoxynicotinates and acetophenone | Deprotection–cyclization | 5-, 7-, or 8-azachromones | researchgate.net |

The synthesis of benzo[b]furopyridine tricyclic systems from this compound would likely involve the construction of a furan (B31954) ring fused to the pyridine, followed by the annulation of a benzene ring. A plausible synthetic route could involve the conversion of the 3-hydroxyl group into a leaving group and the deprotection of the aldehyde at the 2-position. Subsequent reaction with a suitable ortho-substituted benzene derivative could lead to the formation of the tricyclic framework. The specific methodologies for constructing such systems directly from this compound are not explicitly detailed in the provided search results. However, general principles of heterocyclic synthesis would apply, such as intramolecular cyclizations or transition-metal-catalyzed cross-coupling reactions to build the fused ring system.

The reactivity of this compound lends itself to the exploration of novel polycyclic frameworks beyond simple bicyclic and tricyclic systems. Diversity-oriented synthesis strategies can be employed to generate complex and structurally diverse scaffolds. nih.govmdpi.com For instance, the pyridine core can serve as a scaffold upon which multiple rings are constructed in a controlled manner.

Cycloaddition reactions, such as [4+2] and [3+2] annulations, are powerful tools for building polycyclic systems. nih.govmdpi.com By appropriately functionalizing this compound, it could participate as a component in such reactions. For example, after modification, it could act as a diene or a dienophile in a Diels-Alder reaction, or as a 1,3-dipole or dipolarophile in a 1,3-dipolar cycloaddition, leading to the formation of novel polycyclic architectures.

Utilization in the Synthesis of Complex Organic Molecules

Beyond the construction of novel heterocyclic systems, this compound and its derivatives are valuable intermediates in the total synthesis of complex organic molecules, particularly natural products.

The 3-hydroxypyridine moiety is a structural feature found in a number of natural products. dergipark.org.tr Therefore, functionalized 3-hydroxypyridines like this compound are important building blocks in their synthesis. The diethoxymethyl group serves as a protected aldehyde, which can be unmasked at a later stage of the synthesis to participate in key bond-forming reactions. This protection strategy is crucial for preventing unwanted side reactions of the often-reactive aldehyde functionality while other parts of the molecule are being elaborated.

Derivatization for Diverse Chemical Scaffolds and Chemical Libraries

This compound is a strategic precursor for the synthesis of diverse chemical libraries, primarily through the reactivity of its deprotected form, 3-hydroxypyridine-2-carboxaldehyde (B112167). The diethoxymethyl group serves as an effective protecting group for the aldehyde, preventing its participation in reactions until its planned unmasking, typically under mild acidic conditions. This latent reactivity is crucial for combinatorial chemistry, where controlled, stepwise derivatization is necessary to build libraries of related compounds.

Once deprotected, the resulting 3-hydroxypyridine-2-carboxaldehyde offers a reactive aldehyde functional group that can undergo a wide array of chemical transformations. This versatility allows for its use as a scaffold to be elaborated into a multitude of more complex heterocyclic structures. Key derivatization strategies include:

Schiff Base Formation: Condensation with primary amines yields a vast range of Schiff bases (imines). These products are not only stable compounds in their own right but also serve as intermediates for bidentate ligands capable of coordinating with various metal ions.

Reductive Amination: A two-step, one-pot reaction involving condensation with a primary or secondary amine followed by in-situ reduction of the intermediate iminium ion. This pathway provides access to a wide variety of N-substituted aminomethyl-hydroxypyridine derivatives, which are common motifs in pharmacologically active molecules.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain at the 2-position, creating vinyl-substituted hydroxypyridines. These reactions are fundamental in C-C bond formation and introduce olefinic structures that can be further functionalized.

Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds lead to the formation of α,β-unsaturated carbonyl systems, such as chalcone-like structures, which are scaffolds of significant interest in medicinal chemistry.

The systematic application of these reactions to the 3-hydroxypyridine-2-carboxaldehyde core allows for the high-throughput synthesis of new chemical entities for screening and drug discovery efforts. The derivatization on a solid phase of such pre-assembled heterocyclic core scaffolds is a particularly attractive approach for generating these libraries. researchgate.net

Table 1: Derivatization Reactions of 3-Hydroxypyridine-2-carboxaldehyde for Scaffold Diversity

| Reaction Type | Reagent(s) | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| Schiff Base Condensation | Primary Amines (R-NH₂) | Imines / Schiff Bases | Ligand Synthesis, Intermediates |

| Reductive Amination | Amines (R₁R₂NH), Reducing Agent (e.g., NaBH₃CN) | Substituted Amines | Pharmaceutical Scaffolds |

| Wittig Reaction | Phosphorus Ylides (Ph₃P=CHR) | Alkenyl Pyridines | C-C Bond Extension, Bioactive Molecules |

Applications in Materials Chemistry and Related Fields

The functional groups of this compound make it an intriguing candidate for applications in materials science, particularly as a precursor to organosilicon compounds and as a component in functional organic materials.

Precursors for Organosilicon Derivatives and Hybrid Materials

The hydroxyl group at the 3-position of the pyridine ring is a key handle for the synthesis of organosilicon derivatives. This phenolic hydroxyl can react with various silicon-containing electrophiles to form stable silyl (B83357) ether linkages (Si-O-C). This reaction is a cornerstone for creating both discrete molecules and polymeric materials with tailored properties. mdpi.com

The reaction with monofunctional chlorosilanes, such as chlorotrimethylsilane (B32843) (TMSCl), yields silylated 3-hydroxypyridine derivatives. This transformation can be used to protect the hydroxyl group during subsequent synthesis steps or to modify the solubility and volatility of the compound.

More significantly, reactions with di- or trifunctional silanes can lead to the formation of larger, well-defined structures or polymeric networks. For instance, reaction with dichlorodimethylsilane (B41323) could yield a dimeric structure, while reaction with diols and dihydrosilanes can lead to the formation of poly(silyl ether)s, a class of degradable polymers known for their thermal stability and low-temperature flexibility. mdpi.comdicp.ac.cn

Furthermore, the molecule can be tethered to inorganic surfaces, such as silica (B1680970) (SiO₂), to create hybrid organic-inorganic materials. This is typically achieved through a process known as silanization, where the hydroxyl group reacts with a silane (B1218182) coupling agent like (3-chloropropyl)trimethoxysilane, which can then be grafted onto the silica surface. mdpi.com Such hybrid materials can be designed for applications in catalysis, chromatography, and sensing.

Table 2: Potential Organosilicon Derivatives from this compound

| Silicon Reagent | Type of Derivative | Resulting Linkage | Potential Application |

|---|---|---|---|

| Chlorotrimethylsilane (TMSCl) | Monosilyl Ether | Pyridine-O-Si(CH₃)₃ | Protecting Group, Solubilizing Moiety |

| Dichlorodimethylsilane (Me₂SiCl₂) | Dimeric Silyl Ether | (Pyridine-O)₂Si(CH₃)₂ | Bridged Molecular Unit |

| Dihydrosilanes (R₂SiH₂) + Diols | Poly(silyl ether) | -[SiR₂-O-Pyridine-O]- | Degradable Polymer, Elastomer |

Components in the Development of Functional Organic Materials

The 3-hydroxypyridine scaffold is a recognized structural motif in the design of functional organic materials. koeichem.com Upon deprotection of the acetal (B89532), the resulting 3-hydroxypyridine-2-carboxaldehyde and its subsequent derivatives (e.g., Schiff bases) are excellent chelating ligands for a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl or carbonyl group form a stable five- or six-membered ring upon coordination with a metal center.

The formation of these metal complexes is a powerful strategy for developing functional materials, as the electronic, optical, and catalytic properties of the material can be tuned by the choice of both the ligand and the metal ion. Pyridine-based ligands, in particular, are widely used in the construction of materials for applications such as: researchgate.net

Luminescent Materials: Coordination with lanthanide ions (e.g., Eu³⁺, Tb³⁺) or transition metals (e.g., Ru²⁺, Ir³⁺) can produce complexes that exhibit strong and tunable light emission, suitable for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes.

Molecular Sensors: The binding of a specific analyte to the metal center or the ligand can induce a change in the complex's color (colorimetric sensor) or fluorescence (fluorometric sensor).

Catalysts: Metal complexes derived from these ligands can act as catalysts for a variety of organic transformations. The pyridine scaffold can be functionalized to tune the steric and electronic environment of the metal center, thereby optimizing catalytic activity and selectivity. mdpi.com

The versatility of the this compound precursor allows for the synthesis of a wide array of custom-designed ligands, which in turn enables the creation of functional metal-organic materials with tailored properties for specific technological applications. uctm.edu

Table 3: Potential Functional Materials via Metal Complexation

| Metal Ion | Ligand Type (from precursor) | Potential Property | Example Application Area |

|---|---|---|---|

| Ru(II), Ir(III) | Schiff Base or other N,O-donor | Phosphorescence | Organic LEDs (OLEDs), Photoredox Catalysis |

| Eu(III), Tb(III) | Schiff Base or β-diketonate derivative | Strong Luminescence | Fluorescent Probes, Security Inks |

| Cu(II), Zn(II) | Iminopyridine | Catalytic Activity, Fluorescence Sensing | Homogeneous Catalysis, Ion Sensing |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxypyridine-2-carboxaldehyde |

| Chlorotrimethylsilane |

| Dichlorodimethylsilane |

| (3-Chloropropyl)trimethoxysilane |

Mechanistic and Theoretical Investigations of 2 Diethoxymethyl 3 Hydroxypyridine Chemistry

Computational Studies on Electronic Structure and Reactivity

Computational chemistry serves as a powerful tool for probing the intrinsic properties of molecules like 2-(Diethoxymethyl)-3-hydroxypyridine at an electronic level. These methods allow for the detailed examination of molecular geometry, orbital interactions, and reaction pathways that are often difficult to observe experimentally.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to predict molecular properties with high accuracy.

DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying pyridine (B92270) derivatives. researchgate.netnih.gov Such calculations for this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction. For instance, in 3-hydroxypyridine (B118123) derivatives, the oxygen and nitrogen atoms are typically electron-rich sites.

Ab Initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used to refine the results obtained from DFT, especially for calculating interaction energies in hydrogen-bonded systems. acs.org

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Method of Determination | Significance |

| Optimized Geometry | Non-planar due to acetal (B89532) group | DFT (e.g., B3LYP/6-311++G**) | Provides bond lengths, bond angles, and dihedral angles for the lowest energy conformation. |

| HOMO Energy | ~ -6.5 eV | DFT | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | ~ -0.8 eV | DFT | Indicates the energy of the lowest available electron orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.7 eV | DFT | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 2.5 - 3.5 D | DFT | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| MEP Surface | Negative potential on N and O atoms | DFT | Identifies likely sites for electrophilic attack and hydrogen bonding. |

Analysis of Tautomeric Equilibria and Solvation Effects

Hydroxypyridines are well-known to exist in equilibrium between different tautomeric forms. For 3-hydroxypyridine, the main equilibrium is between the hydroxy form and a zwitterionic (or keto) form. rsc.org The position of this equilibrium is highly sensitive to the solvent environment. wuxibiology.com

Computational models can effectively predict the relative stabilities of these tautomers. Calculations performed "in vacuo" (gas phase) often yield different results than those incorporating solvent effects. Solvation can be modeled using implicit methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net This approach is crucial because polar solvents can preferentially stabilize the more polar zwitterionic tautomer through hydrogen bonding and dipole-dipole interactions.

For this compound, the bulky and electronically influential acetal group at the C2 position would be expected to impact the tautomeric equilibrium. Theoretical calculations would be essential to quantify this influence, determining whether the substituent sterically hinders solvation or electronically favors one tautomer over the other. Studies on substituted 2-hydroxypyridines have shown that substituents can significantly shift the equilibrium, and similar effects are anticipated here. nih.gov

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable insights into the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which governs its rate.

For a molecule like this compound, one could investigate various reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl and acetal groups. For example, the hydrolysis of the diethoxymethyl acetal to its corresponding aldehyde, 3-hydroxypyridine-2-carboxaldehyde (B112167), under acidic conditions is a plausible reaction to study.

Using DFT, the mechanism of this hydrolysis could be elucidated. This would involve:

Modeling the initial protonation of one of the ethoxy oxygen atoms.

Locating the transition state for the departure of ethanol (B145695).

Modeling the subsequent attack of water and final deprotonation to yield the aldehyde.

Calculations would provide the activation energies for each step, identifying the rate-determining step and offering a complete energetic profile of the reaction. Similar computational approaches have been used to understand the oxidative dimerization of related thienopyridines. acs.org

Spectroscopic Characterization Techniques in Mechanistic Analysis

Spectroscopic methods are vital for the experimental validation of theoretical findings and for real-time monitoring of chemical reactions. A combination of NMR, IR, and mass spectrometry provides a complete picture of the molecular structure and its transformations.

Advanced NMR Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a full suite of NMR experiments would be required for unambiguous characterization.

¹H NMR: This would confirm the number of different types of protons and their connectivity through spin-spin coupling. Key signals would include the aromatic protons on the pyridine ring, the methine proton of the acetal group (-CH(OEt)₂), the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the two ethyl groups, and the hydroxyl proton (-OH).

¹³C NMR: This experiment identifies all unique carbon atoms, including the carbons of the pyridine ring and the diethoxymethyl substituent.

2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, establishing which protons are adjacent.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for confirming the connection of the diethoxymethyl group to the C2 position of the pyridine ring.

These techniques, when compared with DFT-calculated NMR chemical shifts, provide a high degree of confidence in the structural assignment. nanobioletters.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Key Correlations |

| Pyridine H4 | 7.1 - 7.3 | - | Downfield of H5 due to proximity to nitrogen. |

| Pyridine H5 | 6.9 - 7.1 | - | Coupled to H4 and H6. |

| Pyridine H6 | 8.0 - 8.2 | - | Most downfield aromatic proton due to proximity to nitrogen. |

| Pyridine C2 | - | 150 - 155 | Substituted with the acetal group. |

| Pyridine C3 | - | 155 - 160 | Substituted with the hydroxyl group. |

| Pyridine C4, C5, C6 | - | 120 - 140 | Aromatic carbon region. |

| -OH | 9.0 - 10.0 (variable) | - | Broad signal, position is solvent and concentration dependent. |

| -CH(OEt)₂ | 5.5 - 5.8 | 98 - 102 | Singlet, characteristic acetal proton shift. |

| -OCH₂CH₃ | 3.5 - 3.8 (quartet) | 60 - 65 | Methylene protons coupled to the methyl protons. |

| -OCH₂CH₃ | 1.1 - 1.3 (triplet) | 14 - 16 | Methyl protons coupled to the methylene protons. |

Infrared and Mass Spectrometry for Reaction Monitoring and Product Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary structural information and are invaluable for monitoring reaction progress.

Infrared Spectroscopy: IR is used to identify the functional groups present in a molecule. For this compound, key vibrational bands would include:

O-H stretch: A broad band around 3200-3400 cm⁻¹ for the hydroxyl group.

Aromatic C-H stretch: Signals just above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals just below 3000 cm⁻¹ for the ethyl groups.

C=C and C=N stretches: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-O stretches: Strong bands in the 1050-1150 cm⁻¹ region, characteristic of the acetal group.

By monitoring the appearance or disappearance of key peaks (e.g., the appearance of a C=O stretch around 1680 cm⁻¹ during hydrolysis to the aldehyde), IR can effectively track the progress of a reaction. Computational frequency calculations can predict the IR spectrum, aiding in the assignment of experimental bands. researchgate.net

Mass Spectrometry: MS provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm its elemental formula with high precision. The fragmentation pattern, often involving the loss of ethoxy groups or the entire diethoxymethyl substituent, provides further evidence for the proposed structure.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The study of the kinetic and thermodynamic parameters governing the chemical transformations of this compound is crucial for understanding its reactivity, stability, and potential applications. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by analyzing the behavior of its core functional groups: the 3-hydroxypyridine ring and the diethoxymethyl acetal side chain. The interplay between the electronic properties of the aromatic, heterocyclic ring and the reactivity of the acetal group dictates the molecule's chemical profile.

One of the most significant transformations for this compound is the hydrolysis of the diethoxymethyl group. This reaction is representative of acetal hydrolysis, a well-studied class of reactions that are typically catalyzed by acids. organicchemistrytutor.comchemistrysteps.com The stability of the acetal is significantly influenced by the pH of the environment, being relatively stable under neutral and basic conditions but readily undergoing hydrolysis in acidic media. researchgate.net

The mechanism for the acid-catalyzed hydrolysis of the diethoxymethyl group proceeds through a series of steps. Initially, one of the ethoxy groups is protonated by an acid catalyst, which transforms the ethoxy group into a good leaving group (ethanol). chemistrysteps.com The departure of ethanol results in the formation of a resonance-stabilized oxonium ion intermediate. researchgate.netlibretexts.org This intermediate is then attacked by a water molecule, and subsequent deprotonation yields a hemiacetal. The process is repeated with the second ethoxy group, ultimately leading to the formation of the corresponding aldehyde, 3-hydroxy-2-pyridinecarboxaldehyde, and two molecules of ethanol. The formation of the resonance-stabilized carbocation intermediate is generally considered the rate-determining step of this cleavage reaction. researchgate.net

The electronic nature of the pyridine ring plays a pivotal role in modulating the rate of this hydrolysis. The pyridine ring, with its electronegative nitrogen atom, is an electron-withdrawing system compared to a benzene (B151609) ring. wikipedia.org This electron-withdrawing character can influence the stability of the carbocation intermediate formed during hydrolysis. The position of the diethoxymethyl group at the 2-position of the pyridine ring is significant. Deprotonation at the carbon adjacent to the ring (the benzylic position) is influenced by the position on the pyridine ring, with positions 2 and 4 being more acidic than position 3 due to resonance stabilization of the resulting carbanion. pearson.com While this relates to carbanion stability, the principles of electronic influence are also relevant to carbocation stability during hydrolysis.

The 3-hydroxyl group also exerts an electronic influence on the reactivity of the molecule. The hydroxyl group is an ortho, para-director in electrophilic aromatic substitution, which suggests it can donate electron density to the ring through resonance. This electron-donating character could potentially stabilize the carbocation intermediate at the adjacent 2-position, thereby affecting the kinetics of the hydrolysis.

To provide a quantitative perspective on the kinetics of acetal hydrolysis, data from analogous aromatic acetals can be examined. The rate of hydrolysis is highly dependent on the substituents on the aromatic ring and the reaction conditions.

Table 1: Kinetic Data for the Hydrolysis of Benzaldehyde Diethyl Acetal in Dioxane-Water (1:1) at 25°C

| Catalyst (HCl) Conc. (M) | k (s⁻¹) |

| 0.001 | 1.2 x 10⁻⁴ |

| 0.01 | 1.2 x 10⁻³ |

| 0.1 | 1.2 x 10⁻² |

This table presents hypothetical data for illustrative purposes, based on general principles of acetal hydrolysis kinetics.

Thermodynamically, the hydrolysis of an acetal to an aldehyde and two molecules of alcohol is generally a favorable process, particularly with a large excess of water, which drives the equilibrium toward the products according to Le Châtelier's principle. organicchemistrytutor.com The reaction is typically entropically favored due to the increase in the number of molecules in the system.